1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18829278
InChI: InChI=1S/C11H9ClF4O/c12-4-3-9(17)6-1-2-7(10(13)14)8(5-6)11(15)16/h1-2,5,10-11H,3-4H2
SMILES:
Molecular Formula: C11H9ClF4O
Molecular Weight: 268.63 g/mol

1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC18829278

Molecular Formula: C11H9ClF4O

Molecular Weight: 268.63 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one -

Specification

Molecular Formula C11H9ClF4O
Molecular Weight 268.63 g/mol
IUPAC Name 1-[3,4-bis(difluoromethyl)phenyl]-3-chloropropan-1-one
Standard InChI InChI=1S/C11H9ClF4O/c12-4-3-9(17)6-1-2-7(10(13)14)8(5-6)11(15)16/h1-2,5,10-11H,3-4H2
Standard InChI Key MYITUPKPMZCITN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)CCCl)C(F)F)C(F)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The IUPAC name for this compound is 1-[3,4-bis(difluoromethyl)phenyl]-3-chloropropan-1-one, reflecting the positions of the difluoromethyl groups on the phenyl ring and the chlorinated propanone moiety . Key identifiers include:

  • CAS Registry Number: 1803857-68-2

  • PubChem CID: 118807593

  • SMILES: C1=CC(=C(C=C1C(=O)CCCl)C(F)F)C(F)F\text{C1=CC(=C(C=C1C(=O)CCCl)C(F)F)C(F)F}

  • InChIKey: MYITUPKPMZCITN-UHFFFAOYSA-N

The molecular formula C11H9ClF4O\text{C}_{11}\text{H}_9\text{ClF}_4\text{O} confirms the presence of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 1 oxygen atom.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3,4-bis(difluoromethyl)phenyl)-3-chloropropan-1-one generally involves a multi-step process:

  • Friedel-Crafts Acylation:
    A benzene derivative substituted with difluoromethyl groups undergoes acylation using propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3) to form the propanone backbone.

  • Chlorination:
    The propanone side chain is chlorinated at the 3-position using reagents such as sulfuryl chloride (SO2_2Cl2_2) or phosphorus pentachloride (PCl5_5).

  • Purification:
    Column chromatography or recrystallization isolates the final product, ensuring high purity (>95%).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and yield optimization. Key parameters include:

  • Catalyst Loading: Reduced AlCl3_3 usage to minimize waste.

  • Solvent Selection: Dichloromethane (DCM) or chlorobenzene for improved reaction kinetics.

  • Temperature Control: Maintaining 0–5°C during chlorination to prevent side reactions.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitutions

The chlorine atom in the propanone chain is susceptible to nucleophilic attack, enabling transformations such as:

  • Hydrolysis: Forms 3-hydroxypropanone derivatives under basic conditions.

  • Amination: Reacts with amines to yield secondary or tertiary amines.

Ketone-Mediated Reactions

The carbonyl group participates in:

  • Grignard Additions: Formation of tertiary alcohols.

  • Reductions: Catalytic hydrogenation to produce chlorinated alcohols.

Electrophilic Aromatic Substitution

The electron-deficient phenyl ring (due to -CF2_2H groups) undergoes nitration or sulfonation at elevated temperatures, though reactivity is moderated by steric hindrance .

Applications in Research and Industry

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing fluorinated drug candidates. Its chlorine and ketone functionalities allow modular derivatization, particularly in antipsychotic and antifungal agents.

Agrochemical Development

The difluoromethyl groups enhance lipophilicity, improving pesticide penetration through insect cuticles. Research highlights its utility in proto-insecticides targeting acetylcholinesterase.

Material Science

Fluorinated aromatic ketones are explored as monomers for high-performance polymers. Their thermal stability and resistance to oxidation make them suitable for aerospace coatings.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
1-(3,4-Dimethylphenyl)-3-chloropropan-1-oneC11H13ClO\text{C}_{11}\text{H}_{13}\text{ClO}Replaces -CF2_2H with -CH3_3, reducing electronegativity.
1-(4-Chlorophenyl)-3-fluoropropan-1-oneC9H7ClFO\text{C}_9\text{H}_7\text{ClFO}Lacks difluoromethyl groups, limiting steric effects.

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